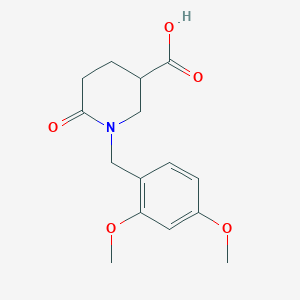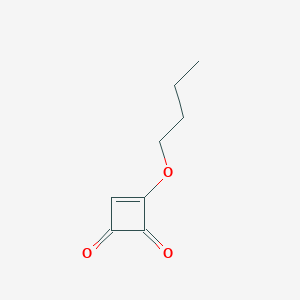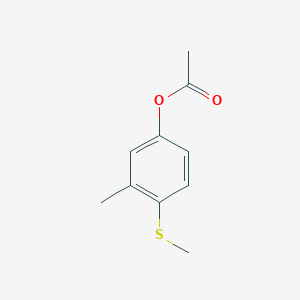![molecular formula C21H27N9O3S B8773766 1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl-](/img/structure/B8773766.png)
1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypyridinyl group, a methylsulfonylpiperazinyl group, and a triazinylamine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl- involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the methoxypyridinyl and methylsulfonylpiperazinyl intermediates, followed by their coupling with the triazinylamine core under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl and triazinyl sites, using reagents like alkyl halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridinyl and methylsulfonylpiperazinyl groups play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Compared to other similar compounds, 1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl- stands out due to its unique combination of functional groups. Similar compounds include:
Tri(pyridin-4-yl)amine: Known for its applications in coordination chemistry.
N,N-Di-4-pyridinyl-4-pyridinamine: Used in organic synthesis and catalysis
特性
分子式 |
C21H27N9O3S |
|---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
4-[2-[(6-methoxypyridin-3-yl)amino]-5-[(4-methylsulfonylpiperazin-1-yl)methyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H27N9O3S/c1-14-25-20(28-21(22)26-14)17-10-15(13-29-6-8-30(9-7-29)34(3,31)32)11-24-19(17)27-16-4-5-18(33-2)23-12-16/h4-5,10-12H,6-9,13H2,1-3H3,(H,24,27)(H2,22,25,26,28) |
InChIキー |
RNTFRUPRTOCGJO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)CN3CCN(CC3)S(=O)(=O)C)NC4=CN=C(C=C4)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazolo[3,4-d]pyriMidin-4-aMine, 1-[trans-4-(4-Methyl-1-piperazinyl)cyclohexyl]-3-(4-phenoxyphenyl)-](/img/structure/B8773705.png)


![1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8773734.png)






![4-[(1-Pyrrolyl)methyl]benzonitrile](/img/structure/B8773787.png)
